

Solubility Profile & Solvent Selection for 2'-Chloro-biphenyl-3-amine

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Compound of Interest

Compound Name: 2'-Chloro-biphenyl-3-amine

Cat. No.: B1636351

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CAS: 90-28-8 | Molecular Formula: C₁₂H₁₀ClN | MW: 203.67 g/mol [1]

Executive Summary

2'-Chloro-biphenyl-3-amine is a functionalized biaryl scaffold widely utilized as an intermediate in the synthesis of agrochemicals (e.g., boscalid derivatives) and privileged pharmaceutical structures.[1][2] Its solubility behavior is governed by a "push-pull" physicochemical duality: the lipophilic 2'-chlorobiphenyl core drives affinity for non-polar and chlorinated solvents, while the 3-amino group introduces hydrogen-bonding capabilities and pH-dependent solubility.[1]

This guide provides a technical analysis of its solubility landscape, offering a predictive matrix for solvent selection and a validated protocol for empirical solubility determination.[1]

Physicochemical Profile & Solubility Mechanisms

To accurately predict solvent compatibility, we must deconstruct the molecule into its interacting pharmacophores.[1]

Feature	Chemical Nature	Solubility Impact
Biphenyl Core	Aromatic, Lipophilic	Promotes solubility in Toluene, DCM, Ethyl Acetate.[1] Drives insolubility in Water.[3]
2'-Chloro Substituent	Electron-withdrawing, Lipophilic	Increases (Predicted ~ 4.09).[1] Enhances solubility in halogenated solvents (Chloroform, DCM).[1]
3-Amino Group	Polar, H-Bond Donor/Acceptor	Enables solubility in Alcohols (MeOH, EtOH) and Polar Aprotic solvents (DMSO, DMF).[1] Provides a handle for acid-base extraction (pKa ~ 4.1).[1]

Predicted Solubility Matrix

Based on structural analysis and empirical data for structural analogs (e.g., 3-aminobiphenyl, chloroanilines).[1]

Solvent Class	Representative Solvents	Solubility Prediction	Application Context
Polar Aprotic	DMSO, DMF, DMAc	High (>100 mg/mL)	Ideal for nucleophilic aromatic substitutions (S _N Ar) or Pd-catalyzed couplings at high temperatures.[1]
Chlorinated	Dichloromethane (DCM), Chloroform	High (>50 mg/mL)	Standard solvent for transfers, chromatography, and acylation reactions.[1]
Polar Protic	Methanol, Ethanol, Isopropanol	Moderate to High	Preferred for crystallization (often with water as anti-solvent) and reduction reactions.[1]
Aromatic	Toluene, Xylene	Moderate	Used for high-temperature reflux reactions; good for azeotropic water removal.[1]
Ethers	THF, 1,4-Dioxane, MTBE	Moderate	Common for organometallic steps (Grignard, Lithiation). [1]
Alkanes	Hexanes, Heptane	Low / Insoluble	Excellent anti-solvents for precipitation/crystallization.[1]
Aqueous	Water (Neutral pH)	Insoluble	Phase separation in workup.
Aqueous Acid	1M HCl, 1M H ₂ SO ₄	Soluble (as Salt)	Forms water-soluble anilinium salt; critical

for purification via
acid-base extraction.

[1]

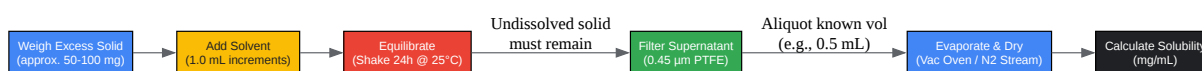
Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP)

Objective: To determine the saturation solubility of **2'-Chloro-biphenyl-3-amine** in a specific solvent at ambient temperature (25°C).

Principle: This protocol uses the "Shake-Flask" method combined with gravimetric analysis.[1] It is a self-validating system because the mass balance is directly measured, eliminating errors from extinction coefficient estimation in UV-Vis methods.[1]

Workflow Diagram



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Figure 1: Gravimetric "Shake-Flask" workflow for determining saturation solubility.

Step-by-Step Methodology

- Preparation:
 - Pre-weigh a clean, dry 4 mL glass vial with a screw cap ().
 - Add approximately 50 mg of **2'-Chloro-biphenyl-3-amine** to a separate equilibration vial.
- Saturation:

- Add exactly 1.0 mL of the target solvent to the solid.[1]
- Critical Check: Ensure undissolved solid is visible. If the solid dissolves completely, add more solid until a suspension persists.[1]
- Seal and agitate (orbital shaker or magnetic stir bar) for 24 hours at 25°C.
- Filtration:
 - Allow the suspension to settle for 1 hour.
 - Using a syringe and a 0.45 µm PTFE syringe filter, withdraw the supernatant.[1] (PTFE is resistant to most organic solvents).
- Quantification:
 - Transfer exactly

(e.g., 0.5 mL) of the clear filtrate into the pre-weighed vial (

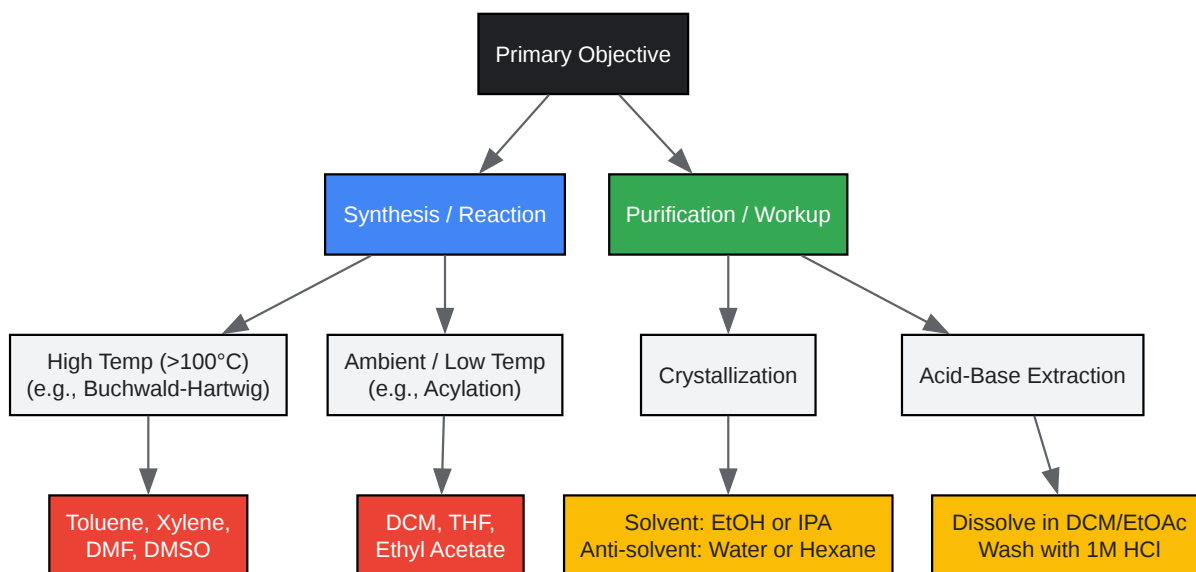
).
 - Evaporate the solvent using a gentle nitrogen stream or vacuum centrifuge.
 - Dry the residue in a vacuum oven at 40°C for 4 hours to remove trace solvent.
 - Weigh the vial with the dried residue (

).
- Calculation:

Strategic Solvent Selection Guide

Decision logic for synthesis and purification.

The choice of solvent dictates reaction kinetics and isolation efficiency. Use the decision tree below to select the optimal system.



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Figure 2: Decision matrix for solvent selection based on process requirements.[1]

Critical Application Notes

- Acid-Base Purification Trick: Due to the basicity of the amine (pKa ~4.1), you can purify this compound from non-basic impurities (like unreacted biphenyls) by dissolving the crude mixture in DCM and extracting with 1M HCl.[1] The **2'-Chloro-biphenyl-3-amine** moves to the aqueous layer as the ammonium salt.[1] Neutralization of the aqueous layer with NaOH precipitates the pure amine.[1]
- Crystallization: A common solvent system for biphenyl amines is Ethanol/Water. Dissolve the compound in hot ethanol, then slowly add water until turbidity persists. Cool slowly to 4°C. Alternatively, Toluene/Hexane works well if the compound is too soluble in alcohols.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249266, 2-Chlorobiphenyl. (Used for lipophilicity modeling of the core structure). [[Link](#)]

- Waters Corporation. Solvent Miscibility and Polarity Chart. (Reference for solvent class selection). [[Link](#)][1]

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